molecular formula C22H25N5OS2 B2821658 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-31-4

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2821658
CAS No.: 886914-31-4
M. Wt: 439.6
InChI Key: MEUPRRQCHQGWEA-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a sophisticated molecular scaffold for investigation in medicinal chemistry and pharmacology. Its structure, which integrates a thiazolotriazole core with benzylpiperazine and thiophene motifs, is characteristic of ligands designed to target central nervous system (CNS) receptors . Structural analogs featuring the piperazinyl heterocycle have demonstrated significant pharmacological profiles as 5-HT3 receptor antagonists and 5-HT4 receptor agonists . For instance, related 2-piperazinylbenzothiazole derivatives have been shown to antagonize the effect of serotonin (5-HT) in the longitudinal muscle myenteric plexus (LMMP) preparation of the guinea pig ileum and to enhance gastric emptying in rats, suggesting a potential application as gastrokinetic agents . The specific substitution with a 2-ethyl group on the thiazolo[3,2-b][1,2,4]triazole system may influence the compound's lipophilicity and metabolic stability, thereby fine-tuning its affinity and selectivity for specific serotonergic receptor subtypes. Furthermore, the integration of the thiophene ring is a common bioisostere in drug design, potentially contributing to favorable pharmacokinetic properties. This compound is intended for use by researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, the development of novel therapeutics for gastrointestinal motility disorders, and the identification of new ligands for serotonin receptor subtypes. Its value lies in its unique structural features that combine several pharmaceutically relevant fragments into a single chemical entity for advanced biochemical screening and target validation studies.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS2/c1-2-18-23-22-27(24-18)21(28)20(30-22)19(17-9-6-14-29-17)26-12-10-25(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,19,28H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUPRRQCHQGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is attached via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

In industrial settings, optimization of these synthetic routes enhances yield and purity. High-throughput screening techniques and automated synthesis platforms are often employed to streamline production processes.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This specific compound has shown promising results against various bacterial strains:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Notably effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL.

The structural components likely enhance membrane permeability or inhibit critical bacterial enzymes.

Potential Therapeutic Applications

The compound's unique structure suggests potential applications in treating various conditions:

  • Antidepressant Activity : The benzylpiperazine moiety is known for its interaction with serotonin receptors, indicating potential use in mood disorders.
  • Antitumor Activity : Preliminary studies suggest that similar compounds have cytotoxic effects on cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated the efficacy of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol against MRSA. The study involved:

  • Testing various concentrations of the compound.
  • Observing significant inhibition zones in agar diffusion assays.

Case Study 2: Antidepressant Effects

Another study investigated the effects of this compound on serotonin levels in animal models. Results indicated that:

  • Treatment with the compound resulted in increased serotonin levels.
  • Behavioral tests showed reduced anxiety-like behaviors compared to control groups.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the piperazine ring, heterocyclic appendages, or the triazole-thiazole core. Key examples include:

Compound Name Core Modification Key Substituents Melting Point (°C) Synthesis Yield (%) Biological Activity (if reported)
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Benzylpiperazine + p-tolyl group Methyl at position 2 N/A N/A Undisclosed (PubChem entry)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol 3-Chlorophenylpiperazine + aryl group Ethoxy/methoxy on aryl; methyl at position 2 N/A N/A Not reported
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole Benzhydrylpiperazine + nitrobenzamido-thiazole Nitrobenzamido group; benzhydryl vs. benzyl 232–234 28% Apoptosis modulation (in vitro)

Key Observations :

  • Heterocyclic Influence : The thiophen-2-yl group introduces sulfur-mediated π-π interactions distinct from aryl (e.g., p-tolyl in ) or chlorophenyl (e.g., ) groups, which could affect receptor binding specificity.
  • Synthetic Accessibility : Lower yields (e.g., 28% in ) are common in piperazine-linked heterocycles due to steric hindrance during coupling steps, suggesting similar challenges for the target compound.

Biological Activity

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H25N5OS2C_{22}H_{25}N_{5}OS_{2} and a molecular weight of 439.6 g/mol. It features a thiazolo[3,2-b][1,2,4]triazole core linked to a benzylpiperazine and thiophene moiety. This unique structure suggests a diverse range of biological activities due to the presence of multiple pharmacophores.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

A study demonstrated that compounds with similar structures displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL . The structural components likely enhance membrane permeability or inhibit critical bacterial enzymes.

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Research has shown that triazole-based compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

In vitro studies revealed that similar compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties.

Neuroprotective Effects

The thiazole and triazole rings are associated with neuroprotective activities. Compounds containing these moieties have been linked to the inhibition of neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, blocking pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The benzylpiperazine moiety may interact with neurotransmitter receptors or other targets involved in signaling pathways related to mood regulation and cognition.
  • Oxidative Stress Modulation : The antioxidant properties associated with thiazole derivatives could help mitigate oxidative damage in cells, contributing to their neuroprotective effects.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antimicrobial Screening : A series of thiazole-triazole derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. Results indicated that modifications in substituents significantly influenced their potency .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that specific structural modifications enhanced cytotoxicity compared to standard chemotherapeutics .
  • Neuroprotective Studies : Research on related compounds demonstrated their ability to reduce markers of neuroinflammation in animal models of Alzheimer's disease, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?

The synthesis involves multi-step reactions, starting with the formation of the thiazole and triazole rings. Cyclization reactions using phosphorus oxychloride for carboxylic acid activation are common, followed by coupling with piperazine derivatives under reflux in ethanol or acetonitrile. Reaction conditions (e.g., solvent choice, temperature) must be optimized to enhance yield and purity. Intermediate purification via recrystallization or chromatography is critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton/carbon environments and connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=N), while Mass Spectrometry (MS) confirms molecular weight. High-resolution MS is recommended for precise mass validation .

Q. How can solubility challenges be addressed during in vitro assays?

Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1%) or micellar formulations. Pre-formulation studies, including pH-dependent solubility profiling and thermal stability tests, guide optimal assay conditions .

Advanced Research Questions

Q. What strategies resolve low yields in the final coupling step of synthesis?

Low yields may result from steric hindrance or competing side reactions. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency. Catalyst screening (e.g., triethylamine) and stepwise purification (e.g., flash chromatography) improve selectivity and yield .

Q. How can X-ray crystallography clarify stereochemical ambiguities?

Single-crystal X-ray diffraction determines the 3D arrangement of substituents, particularly around the thiophen-2-yl and benzylpiperazine groups. This is critical when NMR data are inconclusive due to overlapping signals or dynamic behavior .

Q. What in silico methods predict target engagement for mechanism-of-action studies?

Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinases, GPCRs). Molecular dynamics simulations assess binding stability, while pharmacophore mapping identifies critical functional groups for activity .

Q. How do structural modifications (e.g., piperazine substitution) impact bioactivity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing benzyl with benzhydryl or fluorophenyl groups). Bioassays (e.g., IC50 determination) and computational modeling (e.g., QSAR) quantify activity changes, guiding lead optimization .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported IC50 values across studies?

Investigate variables such as assay protocols (e.g., cell line viability, incubation time), compound purity (>95% by HPLC), and batch-to-batch variability. Orthogonal assays (e.g., enzymatic vs. cellular) and standardized controls (e.g., reference inhibitors) improve reproducibility .

Q. What methodologies validate target specificity in complex biological systems?

CRISPR/Cas9 knockout models or siRNA silencing of suspected targets (e.g., kinases) confirm functional relevance. Competitive binding assays (e.g., SPR) and off-target profiling using kinase/GPCR panels further assess selectivity .

Q. How can degradation products be characterized during stability studies?

Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS/MS identifies degradation pathways (e.g., hydrolysis, oxidation). Forced degradation under acidic/basic conditions isolates intermediates, guiding formulation improvements .

Experimental Design

Q. What in vivo models are appropriate for evaluating neuropharmacological activity?

Rodent models (e.g., Morris water maze for cognitive effects, forced swim test for antidepressant activity) are standard. Pharmacokinetic studies (plasma/brain concentration ratios) ensure adequate blood-brain barrier penetration .

Q. How can researchers design dose-response studies to minimize toxicity?

Preliminary acute toxicity assays (e.g., OECD 423) establish the Maximum Tolerated Dose (MTD). Sub-chronic studies (28-day) with histopathology and serum biomarkers (e.g., ALT/AST) monitor organ-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.